molecular formula C8H9BrS B1288595 3-Bromo-4-(methylthio)toluene CAS No. 89981-02-2

3-Bromo-4-(methylthio)toluene

Cat. No. B1288595
CAS RN: 89981-02-2
M. Wt: 217.13 g/mol
InChI Key: OQBULZJJEUYDNH-UHFFFAOYSA-N
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Description

3-Bromo-4-(methylthio)toluene is an electron-rich aryl bromide . It participates in the Heck reaction . It undergoes palladium-catalyzed cyanation reaction in the presence of K4[Fe(CN)6] as the cyanide surrogate .


Molecular Structure Analysis

The 3-Bromo-4-(methylthio)toluene molecule contains a total of 19 bond(s) . It includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

3-Bromo-4-(methylthio)toluene is involved in various chemical reactions. For instance, it participates in the Heck reaction . It also undergoes a palladium-catalyzed cyanation reaction .

Scientific Research Applications

Bromomethylation of Thiols

3-Bromo-4-(methylthio)toluene is used in the bromomethylation of thiols . This process involves the use of paraformaldehyde and HBr/AcOH, which minimizes the generation of highly toxic byproducts . The bromomethylation of thiols provides synthetically valuable chloromethylated intermediates .

Generation of Organometallics

The bromo-lithium exchange and functionalization sequences, free radical reductions, and additions of the title compounds demonstrate their synthetic utility . This process is useful for the generation of organometallics by metal–halogen exchange .

Synthesis of Benzyl(bromomethyl)sulfane

3-Bromo-4-(methylthio)toluene has been used in the preparation of benzyl(bromomethyl)sulfane . This compound has been used as an olefination reagent .

Synthesis of Thieno[3,4-b]thiophene Derivatives

3-Bromo-4-(methylthio)toluene can be used in the synthesis of 3-substituted thieno[3,4-b]thiophene derivatives . These derivatives can be used as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives .

Modulation of Photoluminescence Properties

The introduction of different functional groups at the C3-position of thieno[3,4-b]thiophene-2-carboxylate can efficiently modulate its photoluminescence (PL) properties . This is particularly useful in the development of organic optoelectronics .

Preparation of Conjugated Polymers

3-Bromo-4-(methylthio)toluene can be used in the preparation of conjugated polymers bearing 3-substituted thieno[3,4-b]thiophene units . These polymers have applications in the field of organic solar cells .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-4-methylthiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

3-Bromo-4-(methylthio)toluene is a substituted aromatic compound featuring both a bromine atom and a methylthio group on the benzene ring. It serves as a valuable synthetic intermediate in various research fields, including organic synthesis and medicinal chemistry. The primary targets of this compound are the organoboron reagents used in Suzuki–Miyaura (SM) cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in SM cross-coupling reactions . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The main biochemical pathway affected by 3-Bromo-4-(methylthio)toluene is the SM cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 3-Bromo-4-(methylthio)toluene is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-(methylthio)toluene are influenced by various environmental factors. These include the specific conditions of the SM cross-coupling reaction, such as the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction temperature . The compound’s stability and reactivity can also be affected by storage conditions .

properties

IUPAC Name

2-bromo-4-methyl-1-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBULZJJEUYDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610848
Record name 2-Bromo-4-methyl-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89981-02-2
Record name 2-Bromo-4-methyl-1-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89981-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-methyl-1-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-bromo-1-fluoro-4-methylbenzene (2.00 g, 10.6 mmol) was dissolved in dimethylacetamide (5.3 mL) and sodium thiomethoxide (0.82 g, 11.6 mmol) was added. The reaction was heated at 125° C. for 5.5 h. The reaction was then cooled to rt and stirred overnight. The reaction was then diluted with water (200 mL) and the mixture was extracted with ethyl acetate (3×125 mL). The combined organic layers were washed with water (1×150 mL) brine (1×100 mL) and dried over magnesium sulfate. The crude product was purified by medium pressure chromatography (silica gel, 0 to 40% EtOAc:hexanes) to give (2-bromo-4-methylphenyl)-(methyl)sulfane. 1H NMR (CDCl3) δ ppm 7.38 (1H, d, J=0.8 Hz), 7.09-7.13 (1H, m), 7.06 (1H, d), 2.47 (3H, s), 2.31 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
solvent
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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